16:0 EPC Chloride: A Technical Guide for Researchers and Drug Development Professionals
16:0 EPC Chloride: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine Chloride
Introduction
16:0 EPC chloride, chemically known as 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, is a saturated cationic lipid that has garnered significant attention in the fields of molecular biology and pharmaceutical sciences.[1][2] Its amphiphilic nature, characterized by a positively charged headgroup and two saturated 16-carbon acyl chains, enables it to self-assemble into liposomes and form complexes with negatively charged molecules such as nucleic acids.[] This property makes it a valuable tool for the delivery of DNA, RNA, and other therapeutic agents into cells, a process known as transfection.[1] Furthermore, its structural similarity to naturally occurring phospholipids (B1166683) contributes to its biocompatibility and biodegradability, rendering it a promising candidate for various drug delivery applications and as a co-adjuvant in vaccine formulations.[1][4][5]
Chemical and Physical Properties
The physicochemical properties of 16:0 EPC chloride are crucial for its function as a delivery vehicle. These properties influence the stability of liposomes, the efficiency of complex formation with cargo molecules, and the interaction with cellular membranes.
| Property | Value | Reference |
| Synonyms | 1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride, DPePC | [6][7] |
| CAS Number | 328250-18-6 | [5][6] |
| Molecular Formula | C42H85ClNO8P | [5] |
| Molecular Weight | 798.55 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [] |
| Solubility | Chloroform (B151607) (10 mg/ml), Ethanol (25 mg/ml) | [6][9] |
| Storage | -20°C | [2][10] |
| Purity | >95% | [6] |
| Critical Synergistic Concentration (proxy for CMC) | In the low millimolar range (estimated from 18:0 EPC) | [11] |
| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | ~41°C (estimated from DPPC) | [12] |
Mechanism of Action in Drug Delivery
The primary application of 16:0 EPC chloride in drug development is as a non-viral vector for the delivery of therapeutic molecules. Its mechanism of action involves several key steps:
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Lipoplex Formation: The positively charged headgroup of 16:0 EPC chloride electrostatically interacts with negatively charged molecules, such as the phosphate (B84403) backbone of DNA or RNA, to form stable complexes called lipoplexes.[] This complexation protects the nucleic acids from degradation by nucleases.
-
Cellular Uptake: The overall positive charge of the lipoplexes facilitates their interaction with the negatively charged cell surface, promoting cellular uptake primarily through endocytosis.[13]
-
Endosomal Escape: Once inside the cell, the lipoplexes are enclosed within endosomes. For the therapeutic cargo to be effective, it must escape the endosome and enter the cytoplasm. The cationic lipids are thought to destabilize the endosomal membrane, leading to the release of the cargo.
-
Cargo Release and Action: Following endosomal escape, the nucleic acids are released into the cytoplasm, where they can be translated into proteins (in the case of mRNA) or transported to the nucleus to be transcribed (in the case of DNA).
Experimental Protocols
The following are generalized protocols for the preparation of liposomes and for DNA transfection using 16:0 EPC chloride. These should be optimized for specific cell types and applications.
Preparation of 16:0 EPC Chloride Liposomes
This protocol describes the thin-film hydration method for preparing unilamellar liposomes.
Materials:
-
16:0 EPC chloride
-
Co-lipid (e.g., DOPE or cholesterol, optional)
-
Chloroform
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve 16:0 EPC chloride and any co-lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[14]
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer pre-heated to a temperature above the lipid's transition temperature (~41°C).
-
Vortex the flask to disperse the lipids, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.
-
For large unilamellar vesicles (LUVs) with a defined size, use an extruder with polycarbonate membranes of a specific pore size. Pass the MLV suspension through the extruder multiple times.
-
-
Characterization:
-
Characterize the liposomes for size distribution and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using established assays.[7]
-
DNA Transfection using 16:0 EPC Chloride Lipoplexes
This protocol provides a general guideline for transfecting mammalian cells in a 6-well plate format.
Materials:
-
16:0 EPC chloride liposome (B1194612) suspension
-
Plasmid DNA (high purity)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Mammalian cells
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate so that they are 70-90% confluent at the time of transfection.
-
-
Lipoplex Formation:
-
In a sterile tube, dilute the desired amount of plasmid DNA in serum-free medium.
-
In a separate sterile tube, dilute the 16:0 EPC chloride liposome suspension in serum-free medium.
-
Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.[]
-
-
Transfection:
-
Remove the growth medium from the cells and wash with serum-free medium.
-
Add the lipoplex-containing medium to the cells dropwise.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, remove the transfection medium and replace it with fresh, complete growth medium.
-
-
Assay:
-
Assay for gene expression 24-72 hours post-transfection, depending on the gene of interest and cell type.
-
Visualizations
Signaling and Delivery Pathway
The following diagram illustrates the general mechanism of cellular uptake and intracellular trafficking of 16:0 EPC chloride-based lipoplexes for gene delivery.
Caption: Cellular uptake and processing of 16:0 EPC chloride lipoplexes.
Experimental Workflow: Liposome Preparation
This diagram outlines the key steps in the preparation of liposomes using the thin-film hydration method.
Caption: Workflow for preparing 16:0 EPC chloride liposomes.
Experimental Workflow: DNA Transfection
This diagram illustrates the sequential steps involved in transfecting cells with 16:0 EPC chloride lipoplexes.
Caption: Workflow for DNA transfection using 16:0 EPC chloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 9. 1,2-Dipalmitoyl-sn-glycero-3-EPC (chloride) | CAS 328250-18-6 | Cayman Chemical | Biomol.com [biomol.com]
- 10. 16:0-18:1 EPC (Cl Salt), 328250-19-7 | BroadPharm [broadpharm.com]
- 11. Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
